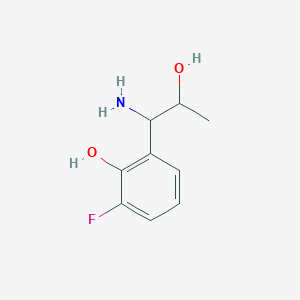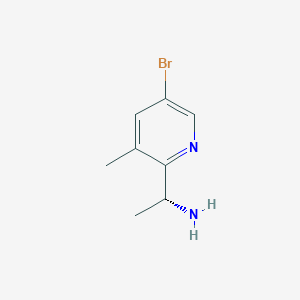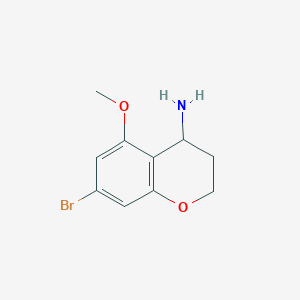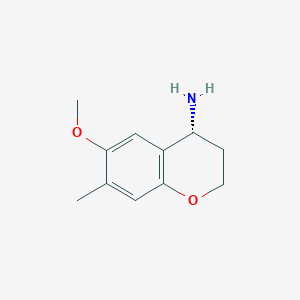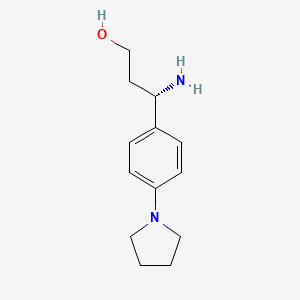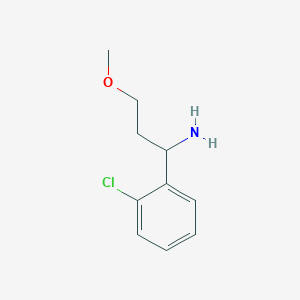![molecular formula C8H6FIN2O B15235752 (5-Fluoro-3-iodo-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B15235752.png)
(5-Fluoro-3-iodo-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Fluoro-3-iodo-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol is a heterocyclic compound that contains fluorine and iodine atoms. It is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-3-iodo-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrrole and pyridine derivatives.
Halogenation: Fluorination and iodination are carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) for fluorination and iodine monochloride (ICl) for iodination.
Cyclization: The halogenated intermediates undergo cyclization to form the pyrrolopyridine core.
Methanol Addition: Finally, the methanol group is introduced using a suitable reagent like methanol in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Fluoro-3-iodo-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrrolopyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(5-Fluoro-3-iodo-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (5-Fluoro-3-iodo-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol involves its interaction with specific molecular targets. It may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Fluoro-3-iodo-1H-pyrrolo[2,3-B]pyridine
- 5-Fluoro-1H-pyrrolo[2,3-B]pyridin-4-yl)methanol
- 5-(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-3-yl)pyrazin-2(1H)-one
Uniqueness
(5-Fluoro-3-iodo-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of fluorine and iodine atoms makes it particularly interesting for medicinal chemistry applications, as these halogens can significantly influence the compound’s reactivity and interaction with biological targets.
Eigenschaften
Molekularformel |
C8H6FIN2O |
|---|---|
Molekulargewicht |
292.05 g/mol |
IUPAC-Name |
(5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol |
InChI |
InChI=1S/C8H6FIN2O/c9-4-1-5-7(10)6(3-13)12-8(5)11-2-4/h1-2,13H,3H2,(H,11,12) |
InChI-Schlüssel |
LDWVOZRXMHWHMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC2=C1C(=C(N2)CO)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,7-Diaza-Bicyclo[4.2.0]Octane-3-Carboxylicacidtert-Butylester Oxalate](/img/structure/B15235670.png)


![2-Methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazin-6(5H)-one](/img/structure/B15235699.png)
